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Compound of Interest

Compound Name: Lumateperone metabolite 1

Cat. No.: B12744762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the receptor binding affinities of the

atypical antipsychotic lumateperone and its active metabolite, IC200161. The information

presented is intended to support research and drug development efforts in the field of

neuropsychopharmacology.

Quantitative Receptor Affinity Analysis
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of

lumateperone (also known as ITI-007) and its N-desmethylated carbonyl metabolite, IC200161.

Lower Ki values are indicative of higher binding affinity.
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Receptor Lumateperone (Ki, nM) IC200161 (Ki, nM)

Serotonin 5-HT2A 0.54[1] 2[2]

Dopamine D2 32[1][3] 30[2]

Dopamine D1 41-52[3] Not Reported

Serotonin Transporter (SERT) 33[4] Not Reported

Dopamine D4 < 100[3] Not Reported

Adrenergic alpha-1A < 100[3] Not Reported

Adrenergic alpha-1B < 100[3] Not Reported

Experimental Protocols
The determination of the binding affinities (Ki values) listed above is primarily achieved through

in vitro radioligand displacement assays. While specific, detailed protocols for lumateperone

and IC200161 from the primary sources are not publicly available, the following represents a

generalized methodology typical for such experiments.

Generalized Radioligand Displacement Assay Protocol:

Receptor Preparation: Membranes from cells stably expressing the human receptor of

interest (e.g., 5-HT2A, D2) or from homogenized brain tissue known to be rich in the target

receptor are prepared.

Incubation: A constant concentration of a specific radioligand (a radioactively labeled drug

known to bind with high affinity to the target receptor) is incubated with the receptor

preparation.

Competition: Increasing concentrations of the unlabeled test compound (lumateperone or

IC200161) are added to the incubation mixture. The test compound competes with the

radioligand for binding to the receptor.

Equilibrium: The mixture is incubated at a specific temperature for a set duration to allow the

binding to reach equilibrium.
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Separation: The bound radioligand is separated from the free (unbound) radioligand. This is

commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-

bound radioligand.

Quantification: The amount of radioactivity trapped on the filters is measured using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50 value) is determined by non-linear regression analysis of the

competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the

Cheng-Prusoff equation, which takes into account the concentration and affinity of the

radioligand.

Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways modulated by lumateperone and a generalized workflow for the experimental

determination of receptor affinity.
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Generalized workflow for a radioligand binding assay.
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Serotonin 5-HT2A receptor signaling pathway antagonism.
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Dual action of lumateperone at presynaptic and postsynaptic D2 receptors.
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Lumateperone's modulation of the Dopamine D1 receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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